5-Hydroxyindoleacetylglycine

Catalog No.
S1798999
CAS No.
16606-62-5
M.F
C₁₂H₁₂N₂O₄
M. Wt
248.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindoleacetylglycine

CAS Number

16606-62-5

Product Name

5-Hydroxyindoleacetylglycine

IUPAC Name

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid

Molecular Formula

C₁₂H₁₂N₂O₄

Molecular Weight

248.23

InChI

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18)

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxyindol-3-yl)acetyl]-glycine;

5-hydroxyindoleacetylglycine is an N-acylglycine resulting from the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine. It has a role as a rat metabolite. It is a N-acylglycine and a member of hydroxyindoles. It derives from a (5-hydroxyindol-3-yl)acetic acid.
5-Hydroxyindoleacetylglycine is a natural product found in Arabidopsis thaliana and Apis cerana with data available.

5-Hydroxyindoleacetylglycine (5-HIA-glycine) is an endogenous N-acyl-alpha amino acid formed by the phase II glycine conjugation of 5-hydroxyindoleacetic acid (5-HIAA), the primary downstream metabolite of serotonin [1]. With a monoisotopic mass of 248.0797 Da, this compound serves as a critical analytical reference standard in targeted LC-MS/MS and GC-MS metabolomics [2]. Procurement of high-purity 5-HIA-glycine is primarily driven by its emerging role as a highly specific biomarker for evaluating tryptophan metabolism dysregulation in hepatic fibrosis, autoimmune myopathies (such as MDA5+ dermatomyositis), and primary glomerulopathies [3].

Substituting 5-HIA-glycine with its unconjugated precursor, 5-HIAA, or other generic indole derivatives fundamentally compromises metabolic pathway mapping [1]. While 5-HIAA quantifies baseline serotonin turnover, it fails to capture the activity of glycine N-acyltransferase and phase II detoxification pathways [2]. In mass spectrometry, 5-HIA-glycine yields distinct precursor ions (e.g., [M-H]- at m/z 247.07) and fragmentation patterns that cannot be calibrated using 5-HIAA (m/z 190.05) [3]. Consequently, laboratories attempting to map specific disease states—such as rapidly progressive interstitial lung disease or early-stage liver fibrosis—must procure the exact glycine conjugate to ensure accurate chromatographic retention time matching, absolute quantification, and the prevention of false-negative biomarker identification [1].

Mass Spectrometry Differentiation for Absolute Quantification

In negative electrospray ionization (ESI-) LC-MS/MS, 5-HIA-glycine presents a distinct [M-H]- precursor ion at m/z 247.0724, clearly separating it from its unconjugated precursor 5-HIAA, which appears at m/z 190.05 [1]. This 57.02 Da mass shift, corresponding to the glycine conjugation, is critical for multiplexed targeted assays [2].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z) in negative ESI
Target Compound Datam/z 247.0724 ([M-H]-)
Comparator Or Baseline5-HIAA (m/z 190.05 [M-H]-)
Quantified Difference+57.02 Da mass shift ensuring no isobaric interference
ConditionsESI-LC-MS/MS (Negative mode)

Procurement of the exact conjugate standard is mandatory to calibrate MS instruments for phase II metabolites without signal overlap from the highly abundant free 5-HIAA pool.

Biomarker Specificity in MDA5+ Dermatomyositis Phenotyping

5-HIA-glycine serves as a differentiating biomarker for rapidly progressive interstitial lung disease (RP-ILD) in anti-MDA5+ dermatomyositis. Plasma LC-MS profiling demonstrated that 5-HIA-glycine levels are significantly altered in RP-ILD patients compared to healthy controls (P < 0.0001) and those with chronic ILD (P = 0.0006) [1]. Generic tryptophan or serotonin standards cannot provide this specific phenotypic stratification [1].

Evidence DimensionStatistical significance of biomarker alteration
Target Compound DataP < 0.0001 (RP-ILD vs Healthy Controls); P = 0.0006 (RP-ILD vs Chronic ILD)
Comparator Or BaselineBaseline healthy controls and chronic ILD patients
Quantified DifferenceHighly significant stratification of the RP-ILD phenotype
ConditionsPlasma untargeted and targeted LC-MS/MS metabolomics

Diagnostic assay developers must use 5-HIA-glycine to accurately validate predictive models for severe interstitial lung disease complications in autoimmune populations.

Early Detection Capability in Hepatic Fibrosis Models

In a CCl4-induced rat model of liver fibrosis, urinary 5-HIA-glycine levels showed profound, quantifiable changes as early as week 2 of disease progression [1]. This metabolic shift precedes the appearance of conventional histological abnormalities, making 5-HIA-glycine a superior early predictive marker compared to standard late-stage fibrosis indicators like collagen type IV or hyaluronic acid [2].

Evidence DimensionTime to detectable biomarker alteration
Target Compound DataProfound changes detected at Week 2
Comparator Or BaselineConventional histological abnormalities (typically detected at later weeks)
Quantified DifferenceProvides an early-stage predictive window prior to structural liver damage
ConditionsUPLC-ESI-QTOFMS analysis of rat urine in CCl4-induced fibrosis

Toxicology and pharmacology researchers require this standard to validate early-stage hepatotoxicity and anti-fibrotic drug efficacy before irreversible tissue damage occurs.

Targeted LC-MS/MS Hepatotoxicity Assays

Procured as an absolute quantification standard by toxicology labs to track early-stage hepatic injury and phase II conjugation impairment in preclinical drug screening [1].

Autoimmune and Nephropathy Diagnostics Development

Essential for clinical research assays differentiating membranous nephropathy (MN) and IgA nephropathy (IgAN) from healthy controls, as well as stratifying severe MDA5+ dermatomyositis phenotypes [2].

Tryptophan/Serotonin Pathway Mapping

Utilized by biochemical researchers to investigate the specific enzymatic activity of glycine N-acyltransferases acting on indole derivatives in the gut-brain axis and systemic circulation, requiring strict differentiation from free 5-HIAA [3].

XLogP3

0.5

Dates

Last modified: 02-18-2024

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